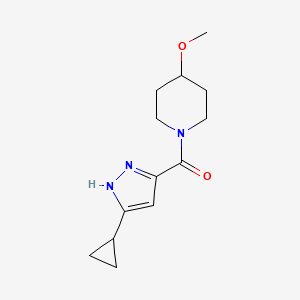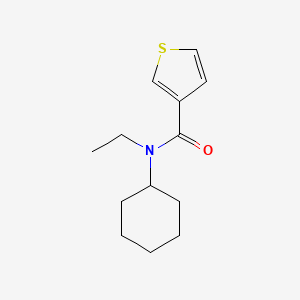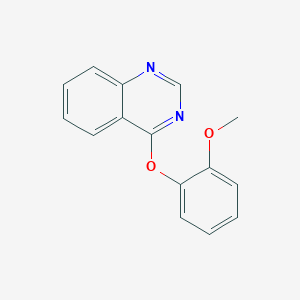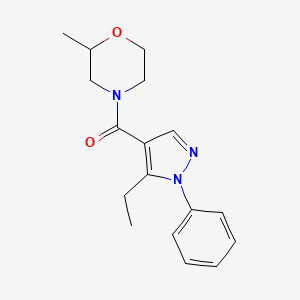
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been synthesized using different methods. In
作用機序
The mechanism of action of (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone is not fully understood. However, studies have reported that this compound exerts its pharmacological effects by interacting with the opioid receptors in the brain. It has been suggested that this compound acts as a partial agonist of the mu-opioid receptor, which is responsible for its analgesic effects. This compound also inhibits the activity of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins, thereby exhibiting anti-inflammatory effects.
Biochemical and physiological effects:
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone has been reported to exhibit various biochemical and physiological effects. Studies have reported that this compound exhibits potent analgesic and anti-inflammatory effects. This compound also inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been reported to exhibit sedative and anxiolytic effects.
実験室実験の利点と制限
One of the significant advantages of using (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potent pharmacological effects. This compound exhibits potent analgesic and anti-inflammatory effects, making it an ideal candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has shown promising results in the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have reported that this compound exhibits toxic effects at higher concentrations.
将来の方向性
There are several future directions for the research on (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone. One of the significant directions is to explore the potential of this compound as a drug candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to understand the mechanism of action of this compound fully. Additionally, future research should focus on exploring the potential of this compound in the treatment of cancer. Further studies are also needed to explore the toxicity profile of this compound and its potential side effects. Overall, the potential applications of this compound in various fields make it an exciting area of research.
合成法
The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone has been reported in various studies. One of the commonly used methods involves the reaction of 4-methoxypiperidine and 5-cyclopropyl-1H-pyrazole-3-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with 4-methoxybenzyl chloride to obtain the final product. Another method involves the reaction of 4-methoxypiperidine and 5-cyclopropyl-1H-pyrazole-3-carboxylic acid in the presence of N,N'-carbonyldiimidazole and triethylamine. The resulting product is then treated with 4-methoxybenzyl chloride to obtain the final product.
科学的研究の応用
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent analgesic and anti-inflammatory effects. Therefore, it can be used as a potential drug candidate for the treatment of pain and inflammation-related disorders. This compound has also shown promising results in the treatment of cancer. Studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-10-4-6-16(7-5-10)13(17)12-8-11(14-15-12)9-2-3-9/h8-10H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZGXOITKIDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)




![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)






